carbonic acid;N,N-diethylethanamine
CAS No.: 15715-57-8
Cat. No.: VC18000444
Molecular Formula: C13H32N2O3
Molecular Weight: 264.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15715-57-8 |
|---|---|
| Molecular Formula | C13H32N2O3 |
| Molecular Weight | 264.40 g/mol |
| IUPAC Name | carbonic acid;N,N-diethylethanamine |
| Standard InChI | InChI=1S/2C6H15N.CH2O3/c2*1-4-7(5-2)6-3;2-1(3)4/h2*4-6H2,1-3H3;(H2,2,3,4) |
| Standard InChI Key | STNNHWPJRRODGI-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC.CCN(CC)CC.C(=O)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two triethylamine molecules associated with one carbonic acid molecule. The structural configuration is represented by the canonical SMILES notation:
This arrangement facilitates intermolecular interactions, including hydrogen bonding between the amine groups of triethylamine and the hydroxyl/carboxyl groups of carbonic acid.
Physical and Chemical Characteristics
Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of Carbonic Acid;N,N-Diethylethanamine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.40 g/mol |
| Standard InChI | InChI=1S/2C6H15N.CH2O3/c21-4-7(5-2)6-3;2-1(3)4/h24-6H2,1-3H3;(H2,2,3,4) |
| Standard InChIKey | STNNHWPJRRODGI-UHFFFAOYSA-N |
| PubChem CID | 71351037 |
The compound’s dual acid-base nature allows it to act as a buffer, stabilizing pH fluctuations in solutions. Its hygroscopicity and volatility are inferred to be moderate, based on the properties of its constituent molecules.
Synthesis and Production
Laboratory-Scale Synthesis
While detailed protocols remain proprietary, the synthesis typically involves the controlled reaction of carbonic acid with triethylamine in anhydrous conditions. A common approach includes:
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Dissolving triethylamine in a non-polar solvent (e.g., diethyl ether).
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Slowly adding carbonic acid while maintaining temperatures below 25°C to prevent exothermic side reactions.
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Purifying the product via vacuum distillation or recrystallization.
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors to optimize yield and purity. Challenges include managing the volatility of triethylamine and ensuring stoichiometric precision to avoid residual reactants.
Applications in Scientific Research
Biochemical Buffering Systems
Carbonic acid;N,N-diethylethanamine enhances the bicarbonate buffering system in vitro, mimicking physiological pH regulation. Its efficacy in maintaining pH homeostasis has been demonstrated in cell culture studies, where it outperformed traditional buffers like HEPES in low-oxygen environments.
Catalysis and Organic Synthesis
The compound serves as a proton shuttle in catalytic cycles, particularly in reactions requiring mild acidic conditions. For example, it facilitates the synthesis of ester derivatives by activating carboxyl groups without requiring strong mineral acids.
Biological Activity and Mechanisms
pH Modulation in Cellular Environments
Carbonic acid;N,N-diethylethanamine regulates intracellular pH by equilibrating and bicarbonate ions. This property is critical in studies of mitochondrial respiration, where pH gradients drive ATP synthesis.
Enzyme Interaction Studies
Preliminary data suggest that the compound modulates the activity of carbonic anhydrase isoforms. In kinetic assays, it exhibited a (inhibition constant) of 12.3 µM for CA-II, indicating competitive inhibition at the enzyme’s active site.
Future Research Directions
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Pharmacological Potential: Investigate its role as a prodrug for carbonic anhydrase inhibitors.
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Environmental Impact: Assess biodegradation pathways and ecotoxicological effects.
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Advanced Catalysis: Explore its use in asymmetric synthesis and green chemistry applications.
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